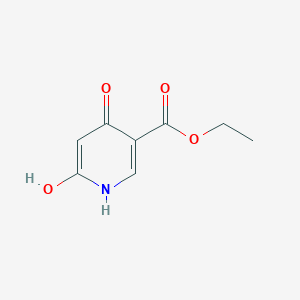

Ethyl 4,6-dihydroxynicotinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-4H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHHLXABEXNRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715628 | |

| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-44-6 | |

| Record name | 6975-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,6-Dihydroxynicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,6-dihydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4,6-dihydroxynicotinate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its role in the development of targeted therapies.

Core Properties and Identification

Ethyl 4,6-dihydroxynicotinate, with the CAS Number 6975-44-6 , is a pyridine derivative recognized for its utility in medicinal chemistry.[1][2][3][4] Its fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of Ethyl 4,6-dihydroxynicotinate

| Property | Value | Source(s) |

| CAS Number | 6975-44-6 | [1][2][3][4] |

| Molecular Formula | C₈H₉NO₄ | [1][2][5] |

| Molecular Weight | 183.16 g/mol | [1][2] |

| IUPAC Name | ethyl 4,6-dihydroxy-3-pyridinecarboxylate | |

| Synonyms | 4,6-Dihydroxynicotinic Acid Ethyl Ester, Ethyl 4,6-dihydroxypyridine-3-carboxylate | [1][2][3] |

| Appearance | White to orange to green powder/crystal | [1][3] |

| Melting Point | 214-217 °C | [1] |

| Boiling Point (Predicted) | 339.4 ± 42.0 °C | [1] |

| Density (Predicted) | 1.380 g/cm³ | [1] |

| pKa (Predicted) | 4.50 ± 1.00 | [1] |

| Storage Temperature | Room Temperature, Inert atmosphere | [1] |

Synthesis Protocol

A general and effective method for the synthesis of Ethyl 4,6-dihydroxynicotinate has been well-documented.[1] The procedure involves the reaction of diethyl 1,3-acetonedicarboxylate (also known as diethyl 3-oxoglutarate) with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia and subsequent acidification.

Experimental Protocol:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol).[1]

-

Heating: Heat the mixture and maintain it at a temperature of 120 °C for 2 hours.[1]

-

Work-up I (Quenching and Extraction): After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting mixture in dichloromethane (1 L).[1]

-

Work-up II (Ammonia Treatment): Cool the dichloromethane solution to 0 °C and slowly add 30% ammonia solution (80 mL). Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]

-

Work-up III (Aqueous Extraction and Precipitation): Extract the mixture twice with water. Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.[1]

-

Isolation: Collect the resulting precipitate by filtration to yield Ethyl 4,6-dihydroxynicotinate. A typical yield for this process is approximately 60% (60.0 g).[1]

-

Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry. ¹H NMR (400 MHz, DMSO-d6): δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H); MS (ESI) m/z: 184.1 [M + H]⁺.[1]

Caption: Synthesis workflow for Ethyl 4,6-dihydroxynicotinate.

Applications in Drug Development

Ethyl 4,6-dihydroxynicotinate serves as a versatile precursor for the synthesis of more complex heterocyclic compounds, particularly those with therapeutic potential.[6] Its structure, featuring multiple hydrogen bond donor and acceptor sites and an electron-withdrawing ester moiety, allows for diverse chemical modifications.[6] This makes it a valuable intermediate in the development of novel pharmaceutical candidates, including kinase inhibitors.[6] Two notable areas of application are in the development of Phosphodiesterase 5 (PDE5) inhibitors and non-nucleoside HIV-1 reverse transcriptase inhibitors.[1]

Derivatives of Ethyl 4,6-dihydroxynicotinate, such as certain pyridazinopyrimidinone and pyridopyrimidinone compounds, have been investigated as PDE5 inhibitors.[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates cGMP-dependent protein kinase (PKG), resulting in various physiological responses, including smooth muscle relaxation.[7][8] This mechanism is the basis for the therapeutic effects of PDE5 inhibitors in conditions like erectile dysfunction and pulmonary arterial hypertension.[8][9][10]

Caption: PDE5 inhibition by a derivative of Ethyl 4,6-dihydroxynicotinate.

Ethyl 4,6-dihydroxynicotinate is also utilized in the synthesis of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the virus, responsible for transcribing the viral RNA genome into DNA. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, known as the NNRTI-binding pocket, which is located near the polymerase active site.[11] This binding induces a conformational change that inhibits the chemical step of DNA polymerization, thereby blocking viral replication.[11]

Caption: Mechanism of action for NNRTIs derived from Ethyl 4,6-dihydroxynicotinate.

References

- 1. 4, 6-DIHYDROXYNICOTINIC ACID ETHYL ESTER | 6975-44-6 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Ethyl 4,6-Dihydroxynicotinate | 6975-44-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Ethyl 4,6-Dihydroxynicotinate (from factory East), CasNo.6975-44-6 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 5. Ethyl 4,6-Dihydroxynicotinate | C8H9NO4 | CID 54676837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4,6-dihydroxynicotinate | Research Chemical [benchchem.com]

- 7. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4,6-dihydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dihydroxynicotinate, a heterocyclic compound, is a valuable building block in medicinal chemistry and organic synthesis. Its dihydroxypyridine core, functionalized with an ethyl ester group, offers multiple sites for chemical modification, making it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 4,6-dihydroxynicotinate, along with detailed experimental protocols for its synthesis.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate[1] |

| CAS Number | 6975-44-6[2][3][4] |

| Molecular Formula | C8H9NO4[2][3][4] |

| Molecular Weight | 183.16 g/mol [2][3] |

| Synonyms | 4,6-Dihydroxynicotinic Acid Ethyl Ester, Ethyl 4,6-dihydroxypyridine-3-carboxylate, 4,6-Dihydroxypyridine-3-carboxylic Acid Ethyl Ester[2][3] |

Physicochemical Properties

The physical and chemical characteristics of Ethyl 4,6-dihydroxynicotinate are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | White to Orange to Green powder to crystal[2] | ChemicalBook[2] |

| Melting Point | 214-217 °C (decomposes)[2][3] | ChemicalBook, LabSolutions[2][3] |

| Boiling Point | 339.4 ± 42.0 °C (Predicted)[2] | ChemicalBook[2] |

| Density | 1.380 g/cm³ (Predicted)[2] | ChemicalBook[2] |

| pKa | 4.50 ± 1.00 (Predicted)[2] | ChemicalBook[2] |

| Storage Temperature | Room Temperature, under inert atmosphere[2] | ChemicalBook[2] |

Spectroscopic Data

The structural characterization of Ethyl 4,6-dihydroxynicotinate is supported by the following spectroscopic data:

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H)[2] |

| Mass Spectrometry (ESI) | m/z: 184.1 [M + H]⁺[2] |

Experimental Protocols

Synthesis of Ethyl 4,6-dihydroxynicotinate

A common synthetic route to Ethyl 4,6-dihydroxynicotinate involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia and subsequent acidification.[2]

Materials:

-

Diethyl 1,3-acetonedicarboxylate (diethyl 3-oxoglutarate)

-

Triethyl orthoformate

-

Acetic anhydride

-

Dichloromethane

-

30% Ammonia solution

-

Concentrated Hydrochloric acid

Procedure:

-

A mixture of diethyl 3-oxoglutarate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol) is prepared.[2]

-

The reaction mixture is heated to and maintained at 120 °C for 2 hours.[2]

-

After the reaction is complete, the mixture is cooled to room temperature.[2]

-

The cooled mixture is dissolved in 1 L of dichloromethane.[2]

-

The resulting solution is cooled to 0 °C.[2]

-

80 mL of 30% ammonia solution is slowly added to the cooled solution.[2]

-

The reaction mixture is then allowed to gradually warm to room temperature and is left to stir overnight.[2]

-

The mixture is extracted twice with water.[2]

-

The aqueous phase is collected and the pH is adjusted to 5 with concentrated hydrochloric acid.[2]

-

The resulting precipitate is collected by filtration to yield Ethyl 4,6-dihydroxynicotinate.[2]

Yield: Approximately 60.0 g (60% yield).[2]

Visualizations

Synthesis Workflow of Ethyl 4,6-dihydroxynicotinate

The following diagram illustrates the key steps in the synthesis of Ethyl 4,6-dihydroxynicotinate.

Caption: A flowchart of the synthesis protocol for Ethyl 4,6-dihydroxynicotinate.

Applications in Research and Development

Ethyl 4,6-dihydroxynicotinate serves as a key reactant in the synthesis of various biologically active compounds. It has been utilized in the preparation of:

-

Pyridazinopyrimidinone and pyridopyrimidinone derivatives which act as PDE5 inhibitors.[2]

-

Pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase.[2]

The presence of multiple hydrogen bond donor and acceptor sites, along with the electron-withdrawing ester group, allows for diverse chemical modifications and the potential for metal chelation. This versatility makes it a valuable tool for developing structure-activity relationships (SAR) in drug discovery programs.[1] Researchers frequently use this compound to generate libraries of analogous molecules for high-throughput screening.[1]

References

An In-depth Technical Guide to the Molecular Structure and Characterization of Ethyl 4,6-dihydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of ethyl 4,6-dihydroxynicotinate, a versatile heterocyclic compound. This document details its structural features, physicochemical properties, and spectroscopic data, along with relevant experimental protocols.

Molecular Structure and Identification

Ethyl 4,6-dihydroxynicotinate is a derivative of nicotinic acid featuring a dihydroxypyridine core with an ethyl ester functional group. Due to keto-enol tautomerism, it predominantly exists as ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, which is a key feature of its chemical reactivity and biological activity.[1][2] This structure provides multiple hydrogen bond donor and acceptor sites, making it a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules.[2]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference |

| IUPAC Name | ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | [2] |

| CAS Number | 6975-44-6 | [3][4] |

| Molecular Formula | C₈H₉NO₄ | [3][4] |

| Molecular Weight | 183.16 g/mol | [3][4] |

| Canonical SMILES | CCOC(=O)C1=CNC(=O)C=C1O | [5] |

| InChI Key | QDHHLXABEXNRJX-UHFFFAOYSA-N | [5] |

Physicochemical Properties

Ethyl 4,6-dihydroxynicotinate is typically a solid at room temperature, with its appearance ranging from white to slightly colored. Its high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to orange to green powder or crystal | [4] |

| Melting Point | 214-217 °C (with decomposition) | [3][4] |

| Boiling Point (Predicted) | 339.4 ± 42.0 °C | [4] |

| Density (Predicted) | 1.380 g/cm³ | [4] |

| pKa (Predicted) | 4.50 ± 1.00 | [4] |

Spectroscopic Characterization

The structural elucidation of ethyl 4,6-dihydroxynicotinate is accomplished through a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR provides information on the proton environment, while ¹³C NMR identifies the different carbon atoms in the molecule. The data presented is consistent with the pyridone tautomer.

Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |

| 1.25 | Triplet | 3H | -CH₃ (ethyl) | 7.2 | [4] |

| 4.23 | Quartet | 2H | -O-CH₂- (ethyl) | 6.8, 14.0 | [4] |

| 5.58 | Singlet | 1H | C₅-H (ring) | - | [4] |

| 7.99 | Singlet | 1H | C₂-H (ring) | - | [4] |

Table 4: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -CH₃ (ethyl) |

| 60.5 | -O-CH₂- (ethyl) |

| 97.2 | C₅ |

| 105.8 | C₃ |

| 162.9 | C₄ |

| 164.8 | C=O (ester) |

| 174.5 | C₆ |

| 178.9 | C₂ |

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are indicative of the hydroxyl, amine, carbonyl, and alkene groups.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity | Reference |

| 3400-3200 | O-H / N-H | Stretching | Strong, Broad | |

| ~3100 | C-H (aromatic/vinyl) | Stretching | Medium | |

| 2980-2850 | C-H (alkyl) | Stretching | Medium | [6] |

| ~1725 | C=O (ester) | Stretching | Strong | [6] |

| ~1680 | C=O (pyridone) | Stretching | Strong | |

| 1640-1600 | C=C | Stretching | Medium | [6] |

| ~1300 | C-O (ester/enol) | Stretching | Strong |

Note: These are characteristic ranges. The broadness of the O-H/N-H band is due to hydrogen bonding.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Mass Spectrometry Data

| Technique | m/z Value | Ion | Reference |

| Electrospray Ionization (ESI) | 184.1 | [M+H]⁺ | [4] |

Experimental Protocols

A general and widely cited method for the synthesis of ethyl 4,6-dihydroxynicotinate is as follows:

-

Reaction Setup: A mixture of diethyl 3-oxoglutarate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1.0 mol) is prepared in a suitable reaction vessel.[4]

-

Heating: The reaction mixture is heated to and maintained at 120 °C for 2 hours.[4]

-

Work-up: After cooling to room temperature, the mixture is dissolved in dichloromethane. The solution is then cooled to 0 °C, and 30% aqueous ammonia is added slowly.[4]

-

Isolation: The mixture is warmed to room temperature and stirred overnight. The aqueous phase is extracted and then acidified to pH 5 with concentrated hydrochloric acid.[4]

-

Purification: The resulting precipitate, ethyl 4,6-dihydroxynicotinate, is collected by filtration.[4]

Standard analytical techniques are employed for the characterization of the synthesized compound.

-

NMR Spectroscopy: A sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is typically recorded using the KBr pellet technique on a Fourier-transform infrared (FTIR) spectrophotometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to determine the mass-to-charge ratio of the protonated molecule, confirming the molecular weight.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of ethyl 4,6-dihydroxynicotinate.

Caption: Workflow for Synthesis and Characterization.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Ethyl 4,6-dihydroxynicotinate | Research Chemical [benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. CASPRE [caspre.ca]

- 5. PubChemLite - Ethyl 4,6-dihydroxynicotinate (C8H9NO4) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

Spectroscopic Characterization of Ethyl 4,6-dihydroxynicotinate: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4,6-dihydroxynicotinate, a versatile heterocyclic building block used in the synthesis of various biologically active molecules. The information presented is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering a detailed look at the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Spectroscopic Data Summary

The structural identity and purity of Ethyl 4,6-dihydroxynicotinate (C₈H₉NO₄, Molecular Weight: 183.16 g/mol ) are confirmed through various spectroscopic techniques. The quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1.25 | Triplet (t) | 7.2 | 3H | -O-CH₂-CH₃ |

| 4.23 | Quartet (q) | 7.2 | 2H | -O-CH₂ -CH₃ |

| 5.58 | Singlet (s) | - | 1H | Pyridinone C5-H |

| 7.99 | Singlet (s) | - | 1H | Pyridinone C2-H |

Data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data Note: These are predicted chemical shifts based on the molecular structure and typical values for similar functional groups. Experimental values may vary.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 14.5 - 15.5 | -O-CH₂-C H₃ |

| 60.0 - 61.5 | -O-C H₂-CH₃ |

| 95.0 - 100.0 | C 5 |

| 105.0 - 110.0 | C 3 |

| 145.0 - 150.0 | C 2 |

| 160.0 - 165.0 | C 4 & C 6 (Pyridinone C-O) |

| 168.0 - 172.0 | Ester C =O |

Mass Spectrometry (MS) Data

Table 3: ESI-MS Spectroscopic Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Adduct |

| Electrospray (ESI), Positive | 184.1 | [M+H]⁺ |

Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands Note: These are predicted absorption ranges based on the functional groups present. The solid-state spectrum may show peak broadening and shifts due to hydrogen bonding.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Broad, Strong | O-H Stretch | Hydroxyl Groups |

| 3200 - 3000 | Broad, Medium | N-H Stretch | Pyridinone Tautomer |

| 2980 - 2850 | Medium | C-H Stretch (sp³) | Ethyl Group |

| ~1700 | Strong | C=O Stretch | Ester Carbonyl |

| ~1650 | Strong | C=O Stretch | Pyridinone Carbonyl |

| 1620 - 1550 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring |

| 1250 - 1150 | Strong | C-O Stretch | Ester & Phenolic C-O |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of Ethyl 4,6-dihydroxynicotinate is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition: The spectrum is acquired at room temperature. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm). Standard acquisition parameters for ¹H NMR are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A stock solution of the compound is prepared by dissolving ~1 mg in 1 mL of a suitable solvent like methanol or acetonitrile. This stock is then further diluted to a final concentration of approximately 1-10 µg/mL using a mixture of methanol and water, often with the addition of 0.1% formic acid to promote protonation for positive ion mode analysis.[2][3]

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: The prepared solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[4] The mass spectrum is acquired in the positive ion mode over a suitable m/z range (e.g., 50-500 amu) to observe the protonated molecular ion [M+H]⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount (5-10 mg) of solid Ethyl 4,6-dihydroxynicotinate is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[5]

-

A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[1]

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[1][5]

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean, empty salt plate is first collected. The salt plate with the sample film is then placed in the sample holder, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like Ethyl 4,6-dihydroxynicotinate.

Caption: General workflow for synthesis and spectroscopic analysis.

References

The Solubility Profile of Ethyl 4,6-dihydroxynicotinate: A Technical Guide for Researchers

Introduction

Ethyl 4,6-dihydroxynicotinate is a heterocyclic compound of significant interest in pharmaceutical research and drug development due to its versatile chemical structure. As a key building block in the synthesis of various biologically active molecules, a thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the predicted solubility of Ethyl 4,6-dihydroxynicotinate in a range of common organic solvents and offers a detailed experimental protocol for its quantitative determination.

Predicted Solubility of Ethyl 4,6-dihydroxynicotinate

While specific experimental data on the solubility of Ethyl 4,6-dihydroxynicotinate is not extensively available in the public domain, a qualitative prediction of its solubility can be derived from its molecular structure and the principle of "like dissolves like." The molecule possesses both polar (two hydroxyl groups, a nitrogen atom in the pyridine ring, and an ester group) and non-polar (ethyl group and the aromatic ring) characteristics. This amphiphilic nature suggests a varied solubility profile across different solvent classes.

The following table summarizes the predicted solubility of Ethyl 4,6-dihydroxynicotinate in various organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl groups and the nitrogen atom of the solute. |

| Ethanol | High | Similar to methanol, it can act as a hydrogen bond donor and acceptor. | |

| Isopropanol | Moderate | Increased hydrocarbon chain length slightly reduces polarity compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High polarity and ability to accept hydrogen bonds make it an excellent solvent for polar molecules. |

| N,N-Dimethylformamide (DMF) | High | A highly polar solvent capable of solvating a wide range of compounds. | |

| Acetone | Moderate | A polar aprotic solvent that can interact via dipole-dipole interactions. | |

| Ethyl Acetate | Moderate to Low | Less polar than acetone, with some hydrogen bond accepting capability. | |

| Non-Polar | Toluene | Low | Primarily non-polar nature makes it a poor solvent for the polar functional groups of the solute. |

| Hexane | Very Low | A non-polar aliphatic hydrocarbon with weak van der Waals forces, unlikely to dissolve the polar solute. | |

| Dichloromethane | Moderate to Low | Although considered non-polar, its ability to form weak hydrogen bonds may result in some solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the isothermal saturation method, a common and reliable technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of Ethyl 4,6-dihydroxynicotinate in a selected organic solvent at a specific temperature.

Materials:

-

Ethyl 4,6-dihydroxynicotinate (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 4,6-dihydroxynicotinate to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of Ethyl 4,6-dihydroxynicotinate in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

This technical guide provides a foundational understanding of the solubility of Ethyl 4,6-dihydroxynicotinate in various organic solvents. While the provided solubility table is based on theoretical predictions, the detailed experimental protocol offers a robust framework for researchers to determine precise quantitative data. Accurate solubility information is critical for optimizing reaction conditions, developing effective purification strategies, and formulating new drug products, thereby accelerating the pace of research and development in the pharmaceutical sciences.

Tautomeric Forms of Ethyl 4,6-dihydroxynicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dihydroxynicotinate, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its structural resemblance to biologically active pyridinone and dihydroxypyridine scaffolds. A critical aspect of its chemistry, which profoundly influences its reactivity, binding affinity, and pharmacokinetic properties, is its existence in multiple tautomeric forms. This technical guide provides a comprehensive overview of the potential tautomeric equilibria of Ethyl 4,6-dihydroxynicotinate, detailing the underlying chemical principles, the influence of environmental factors, and the analytical and computational methodologies employed for their study. While specific quantitative data for this exact molecule is sparse in publicly available literature, this guide extrapolates from well-established principles and data from closely related dihydroxypyridine and pyridone systems to provide a robust framework for its investigation.

Introduction to Tautomerism in Dihydroxypyridines

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This phenomenon, known as tautomerism, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. In the context of dihydroxypyridines, the most prevalent form of tautomerism is the keto-enol type, where the molecule can exist in equilibrium between a dihydroxy (enol) form and various pyridinone or quinone-like (keto) forms. The position of this equilibrium is a subtle interplay of factors including the molecule's intrinsic electronic structure, the solvent's polarity, pH, temperature, and concentration.[2] Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Potential Tautomeric Forms of Ethyl 4,6-dihydroxynicotinate

Ethyl 4,6-dihydroxynicotinate can theoretically exist in several tautomeric forms. The primary equilibrium is anticipated to be between the dihydroxy form and two pyridinone forms, with the potential for a zwitterionic form, particularly in polar protic solvents. The principal tautomers are depicted below:

Caption: Potential tautomeric forms of Ethyl 4,6-dihydroxynicotinate.

Factors Influencing Tautomeric Equilibrium

The relative stability of the tautomeric forms of Ethyl 4,6-dihydroxynicotinate is dictated by a variety of factors:

-

Solvent Polarity: This is one of the most significant factors. Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar pyridinone tautomers.[2] Non-polar solvents are more likely to favor the less polar dihydroxy form.

-

Substituent Effects: The ethyl ester group at the 3-position and the hydroxyl groups at the 4- and 6-positions influence the electronic distribution within the pyridine ring, thereby affecting the relative acidities and basicities of the protons and nitrogen atoms involved in tautomerization.

-

Temperature: Changes in temperature can shift the equilibrium position. The direction of the shift depends on the enthalpy change of the tautomerization reaction.

-

pH: The pH of the solution will have a profound effect, as it can lead to the formation of anionic or cationic species, which will have their own tautomeric preferences.

Experimental Protocols for Tautomer Analysis

Synthesis of Ethyl 4,6-dihydroxynicotinate

A common synthetic route is the Fischer esterification of 4,6-dihydroxynicotinic acid.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,6-dihydroxynicotinic acid in absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution.

Protocol:

-

Sample Preparation: Prepare solutions of Ethyl 4,6-dihydroxynicotinate in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

-

¹H NMR Analysis: Acquire ¹H NMR spectra for each solution. Distinct sets of peaks will be observed for each tautomer present in significant concentration. Key signals to monitor include the chemical shifts of the ring protons and any N-H or O-H protons.

-

¹³C NMR Analysis: Acquire ¹³C NMR spectra. The chemical shift of the carbonyl carbon in the pyridinone forms (typically in the range of 160-180 ppm) versus the carbon bearing the hydroxyl group in the dihydroxy form (typically 140-160 ppm) is a key diagnostic indicator.

-

Quantitative Analysis: The ratio of the tautomers can be determined by integrating the well-resolved peaks corresponding to each form in the ¹H NMR spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Tautomers of Ethyl 4,6-dihydroxynicotinate

| Tautomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Dihydroxy form | Ring CH: 6.0-8.0, OH: 9.0-12.0 | C-OH: 140-160, C=C: 100-140 |

| Pyridinone forms | Ring CH: 5.5-7.5, NH: 10.0-13.0 | C=O: 160-180, C=C: 90-130 |

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in each tautomer.

Protocol:

-

Sample Preparation: Acquire IR spectra of the compound in the solid state (e.g., as a KBr pellet) and in various solvents.

-

Spectral Analysis: Look for characteristic absorption bands. The pyridinone forms will exhibit a strong C=O stretching vibration (typically 1640-1680 cm⁻¹), while the dihydroxy form will show a broad O-H stretching band (around 3200-3600 cm⁻¹).

Table 2: Expected IR Absorption Frequencies for Tautomeric Forms

| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) |

| O-H stretch | Dihydroxy | 3200-3600 (broad) |

| C=O stretch | Pyridinone | 1640-1680 (strong) |

| N-H stretch | Pyridinone | 3300-3500 (medium) |

Computational Analysis

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Workflow for Computational Analysis:

Caption: A typical workflow for the computational study of tautomerism.

Conclusion

The tautomeric behavior of Ethyl 4,6-dihydroxynicotinate is a crucial aspect of its chemical identity with significant implications for its application in drug discovery and development. Although specific quantitative data for this compound remains to be published, a thorough understanding of the principles governing tautomerism in related dihydroxypyridine and pyridinone systems provides a strong foundation for its investigation. A combined approach utilizing spectroscopic techniques, particularly NMR in various solvents, and computational modeling will be essential to fully elucidate the tautomeric landscape of this promising molecule. The methodologies and frameworks presented in this guide offer a clear path for researchers to undertake such investigations.

References

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 4,6-dihydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dihydroxynicotinate is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of the pyridine ring, hydroxyl groups, and the ethyl ester moiety, give rise to several key reactive sites. This technical guide provides a comprehensive overview of these sites, supported by theoretical calculations and established reaction methodologies. A thorough understanding of the molecule's reactivity is crucial for its effective utilization as a building block in the development of novel pharmaceutical agents and other functional organic molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of reaction pathways to facilitate further research and application.

Molecular Structure and Tautomerism

Ethyl 4,6-dihydroxynicotinate (CAS No: 6975-44-6, Molecular Formula: C₈H₉NO₄) possesses a dihydroxypyridine core. A critical aspect of its chemistry is the existence of tautomeric forms. The equilibrium between the dihydroxy form and various keto-enol tautomers is influenced by the solvent and solid-state packing forces. The most stable and commonly represented tautomer is ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate, which will be the focus of the reactivity discussion.

Theoretical Analysis of Reactive Sites

Geometrical Parameters

The bond lengths and angles determine the molecule's three-dimensional shape and influence steric accessibility to reactive sites.

Table 1: Predicted Bond Lengths for Key Bonds in Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

| Bond | Predicted Bond Length (Å) |

| N1 - C2 | 1.38 |

| C2 - C3 | 1.45 |

| C3 - C4 | 1.37 |

| C4 - C5 | 1.46 |

| C5 - C6 | 1.35 |

| C6 - N1 | 1.39 |

| C4 - O(H) | 1.35 |

| C6 = O | 1.24 |

| C3 - C(O)OEt | 1.48 |

| C(O) - OEt | 1.36 |

| C=O (ester) | 1.22 |

Table 2: Predicted Bond Angles for Key Atoms in Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

| Atoms | Predicted Bond Angle (°) |

| C6 - N1 - C2 | 122.0 |

| N1 - C2 - C3 | 118.5 |

| C2 - C3 - C4 | 120.0 |

| C3 - C4 - C5 | 121.5 |

| C4 - C5 - C6 | 117.0 |

| C5 - C6 - N1 | 121.0 |

| C3 - C4 - O(H) | 120.0 |

| N1 - C6 = O | 123.0 |

| C2 - C3 - C(O)OEt | 119.0 |

Note: The data presented in Tables 1 and 2 are illustrative and based on DFT calculations of similar dihydropyridine structures. Actual experimental values may vary.

Electronic Properties

Mulliken population analysis and Frontier Molecular Orbital (FMO) theory provide insights into the electronic distribution and the most probable sites for electrophilic and nucleophilic attack.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

| Atom | Predicted Mulliken Charge (e) |

| N1 (NH) | -0.45 |

| C2 | +0.25 |

| C3 | -0.10 |

| C4 (C-OH) | +0.30 |

| C5 | -0.20 |

| C6 (C=O) | +0.50 |

| O (C4-OH) | -0.60 |

| O (C6=O) | -0.55 |

| C (Ester C=O) | +0.65 |

| O (Ester O-Et) | -0.40 |

The negative charges on the oxygen atoms and the C5 position indicate their nucleophilic character. The positive charges on the C2, C4, C6, and the ester carbonyl carbon highlight their electrophilic nature.

Table 4: Predicted Frontier Molecular Orbital (FMO) Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the pyridine ring, particularly the electron-rich C5 position and the oxygen atoms, indicating these as the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the C2, C6, and the ester carbonyl carbon atoms, suggesting these are the most likely sites for nucleophilic attack. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Key Reactive Sites and Reaction Pathways

Based on the theoretical analysis, the following key reactive sites can be identified:

-

C5 Position: The most nucleophilic carbon on the pyridine ring, susceptible to electrophilic aromatic substitution.

-

Hydroxyl Group (C4-OH): Can act as a nucleophile or be converted into a better leaving group.

-

Amide-like Nitrogen (N1): Can be deprotonated and act as a nucleophile.

-

Carbonyl Carbon of the Ester (C=O): An electrophilic site for nucleophilic acyl substitution.

-

α-Carbon to the Ester: Can be deprotonated to form an enolate under strongly basic conditions.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring is activated towards electrophilic attack, primarily at the C5 position.

Caption: General mechanism for electrophilic aromatic substitution at the C5 position.

Nucleophilic Acyl Substitution

The ester group is a key site for modification via nucleophilic attack.

Caption: General mechanism for nucleophilic acyl substitution at the ester carbonyl.

Experimental Protocols for Key Reactions

The following protocols are representative methods for the modification of Ethyl 4,6-dihydroxynicotinate and related compounds.

Synthesis of Ethyl 4,6-dihydroxynicotinate

A common synthetic route involves the condensation of diethyl 1,3-acetonedicarboxylate with an appropriate nitrogen source.

Experimental Workflow

Caption: A typical workflow for the synthesis of Ethyl 4,6-dihydroxynicotinate.

Detailed Protocol:

-

In a round-bottom flask, combine diethyl 1,3-acetonedicarboxylate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq).

-

Heat the mixture at 120 °C for 2 hours with stirring.

-

After cooling to room temperature, dissolve the reaction mixture in dichloromethane.

-

Cool the solution to 0 °C in an ice bath and slowly add 30% aqueous ammonia.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Perform an aqueous extraction. Adjust the pH of the aqueous layer to 5 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield Ethyl 4,6-dihydroxynicotinate.

Halogenation (Chlorination)

The hydroxyl groups can be substituted with halogens, a key transformation for further functionalization.

Detailed Protocol:

-

To a flask containing Ethyl 4,6-dihydroxynicotinate (1.0 eq), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours under an inert atmosphere.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain ethyl 4,6-dichloronicotinate.

Nitrosation

Introduction of a nitroso group at the C5 position is a valuable step for creating further derivatives.

Detailed Protocol:

-

Dissolve Ethyl 4,6-dihydroxynicotinate (1.0 eq) in a suitable acidic solvent (e.g., glacial acetic acid or dilute sulfuric acid).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

The product, ethyl 4,6-dihydroxy-5-nitrosonicotinate, may precipitate from the reaction mixture. If not, carefully add the reaction mixture to ice water to induce precipitation.

-

Collect the solid by filtration, wash with cold water, and dry.

Conclusion

Ethyl 4,6-dihydroxynicotinate is a molecule with multiple, well-defined reactive sites. The electron-rich pyridine ring, particularly the C5 position, is prone to electrophilic attack, while the ester functionality provides a handle for nucleophilic substitution. The hydroxyl groups can also be targeted for various transformations. A comprehensive understanding of its tautomeric nature and the electronic landscape, as elucidated by computational methods, is key to predicting its reactivity and designing efficient synthetic strategies. The experimental protocols provided herein serve as a foundation for the practical application of this versatile building block in the synthesis of complex molecules with potential applications in drug discovery and materials science. Further experimental and computational studies will continue to unveil the full potential of this valuable heterocyclic compound.

Ethyl 4,6-dihydroxynicotinate: A Versatile Building Block for Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4,6-dihydroxynicotinate, a multifunctional pyridine derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including the presence of two reactive hydroxyl groups and an ester moiety on a pyridine core, make it an ideal starting material for the construction of a diverse array of complex heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, properties, and key applications of Ethyl 4,6-dihydroxynicotinate, with a focus on its utility in the development of pharmacologically active molecules. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of key quantitative data and visual representations of reaction pathways.

Physicochemical Properties

Ethyl 4,6-dihydroxynicotinate is a white to off-white solid with a melting point of 214 °C (with decomposition).[1] It is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| CAS Number | 6975-44-6 | [1] |

| Melting Point | 214 °C (dec.) | [1] |

| Appearance | White to off-white solid | [2] |

Tautomerism

Ethyl 4,6-dihydroxynicotinate can exist in several tautomeric forms. The predominant forms are the dihydroxy form (Ethyl 4,6-dihydroxynicotinate) and the hydroxy-oxo form (Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate). The equilibrium between these tautomers is influenced by the solvent and the solid-state packing. For clarity, this guide will primarily refer to the compound as Ethyl 4,6-dihydroxynicotinate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 4,6-dihydroxynicotinate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 4,6-dihydroxynicotinate, a valuable intermediate in the development of various pharmaceuticals. The synthesis is a two-step process commencing with the acylation of diethyl malonate to form diethyl 3-oxoglutarate, which is then cyclized to yield the final product.

Introduction

Ethyl 4,6-dihydroxynicotinate is a key building block in the synthesis of a range of biologically active compounds. Its derivatives have shown potential as inhibitors for enzymes such as PDE5 and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1] This protocol outlines a reliable method for its preparation from the readily available starting material, diethyl malonate.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Acylation of Diethyl Malonate: Diethyl malonate is first acylated with acetyl chloride in the presence of magnesium chloride and a tertiary amine to yield diethyl 3-oxoglutarate (also known as diethyl acetylmalonate).

-

Cyclization to Ethyl 4,6-dihydroxynicotinate: The intermediate, diethyl 3-oxoglutarate, is then reacted with triethyl orthoformate and acetic anhydride, followed by treatment with ammonia to form the final product.

Experimental Protocols

Part 1: Synthesis of Diethyl 3-oxoglutarate from Diethyl Malonate

This procedure is adapted from the C-acylation method described by Rathke and Cowan.

Materials:

-

Diethyl malonate

-

Magnesium chloride (anhydrous)

-

Triethylamine or Pyridine

-

Acetyl chloride

-

Acetonitrile (anhydrous)

-

6 M Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium chloride (1.1 equivalents) and anhydrous acetonitrile.

-

To this suspension, add diethyl malonate (1.0 equivalent) and the tertiary amine (triethylamine or pyridine, 2.0 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture again in an ice bath and quench by the slow addition of 6 M hydrochloric acid until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 3-oxoglutarate.

-

The crude product can be purified by vacuum distillation.

Part 2: Synthesis of Ethyl 4,6-dihydroxynicotinate from Diethyl 3-oxoglutarate

This protocol is based on a well-established method for the synthesis of the target molecule.[1]

Materials:

-

Diethyl 3-oxoglutarate (from Part 1)

-

Triethyl orthoformate

-

Acetic anhydride

-

Dichloromethane

-

30% Ammonia solution

-

Concentrated Hydrochloric acid

Procedure:

-

In a round-bottom flask, mix diethyl 3-oxoglutarate (0.5 mol), triethyl orthoformate (0.55 mol), and acetic anhydride (1.0 mol).[1]

-

Heat the mixture at 120°C for 2 hours.[1]

-

After cooling to room temperature, dissolve the mixture in dichloromethane (1 L).[1]

-

Cool the solution to 0°C in an ice bath and slowly add 30% ammonia solution (80 mL).[1]

-

Allow the reaction mixture to gradually warm to room temperature and stir overnight.[1]

-

Transfer the mixture to a separatory funnel and extract with water (2 x 200 mL).[1]

-

Combine the aqueous phases and adjust the pH to 5 with concentrated hydrochloric acid.[1]

-

A precipitate will form. Collect the solid by filtration.

-

Wash the precipitate with cold water and dry under vacuum to afford Ethyl 4,6-dihydroxynicotinate as a white solid.[1]

Data Presentation

Table 1: Quantitative Data for the Synthesis of Ethyl 4,6-dihydroxynicotinate

| Parameter | Diethyl 3-oxoglutarate Synthesis | Ethyl 4,6-dihydroxynicotinate Synthesis |

| Starting Material | Diethyl malonate | Diethyl 3-oxoglutarate |

| Key Reagents | Acetyl chloride, MgCl₂, Triethylamine | Triethyl orthoformate, Acetic anhydride, Ammonia |

| Solvent | Acetonitrile | Dichloromethane |

| Reaction Temperature | 0°C to Room Temperature | 120°C, then 0°C to Room Temperature[1] |

| Reaction Time | 12 hours | 2 hours, then overnight[1] |

| Product Yield | High yields reported (e.g., 85% with triethylamine) | 60%[1] |

| Product Purity | Purified by vacuum distillation | Typically high after precipitation |

| Product Appearance | Colorless liquid | White solid[1] |

Table 2: Characterization Data for Ethyl 4,6-dihydroxynicotinate

| Analysis | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H)[1] |

| Mass Spectrometry (ESI) | m/z: 184.1 [M + H]⁺[1] |

| Melting Point | 214 °C (decomposition)[2] |

| Molecular Formula | C₈H₉NO₄[2] |

| Molecular Weight | 183.16 g/mol [2] |

Visualizations

Caption: Workflow for the synthesis of Ethyl 4,6-dihydroxynicotinate.

References

Synthesis of Ethyl 4,6-dihydroxynicotinate: An Application Note and Experimental Protocol

This document provides a detailed experimental protocol for the synthesis of Ethyl 4,6-dihydroxynicotinate, a valuable intermediate in the preparation of various biologically active compounds. The described method is a one-pot reaction followed by a straightforward workup procedure.

Introduction

Ethyl 4,6-dihydroxynicotinate is a key building block in medicinal chemistry and organic synthesis. It serves as a precursor for the synthesis of a range of heterocyclic compounds, including pyridazinopyrimidinone and pyridopyrimidinone derivatives, which have been investigated as PDE5 inhibitors. Additionally, it is utilized in the creation of pyridone diaryl ether non-nucleoside inhibitors of HIV-1 reverse transcriptase[1]. The presence of hydroxyl and ester functional groups allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs.

Reaction Scheme

The synthesis proceeds via the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride, followed by cyclization with ammonia.

Reactants:

-

Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxoglutarate)

-

Triethyl orthoformate

-

Acetic anhydride

-

Ammonia

Product:

-

Ethyl 4,6-dihydroxynicotinate

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| Diethyl 1,3-acetonedicarboxylate | 202.21 | 101 | 0.5 |

| Triethyl orthoformate | 148.20 | 81.4 | 0.55 |

| Acetic anhydride | 102.09 | 102 | 1.0 |

| 30% Ammonia solution | 17.03 (as NH3) | 80 mL | - |

| Dichloromethane | 84.93 | 1 L | - |

| Concentrated Hydrochloric acid | 36.46 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure

-

Reaction Setup: In a suitable reaction vessel, combine diethyl 1,3-acetonedicarboxylate (101 g, 0.5 mol), triethyl orthoformate (81.4 g, 0.55 mol), and acetic anhydride (102 g, 1 mol)[1].

-

Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours with stirring[1].

-

Cooling and Dissolution: After 2 hours, cool the mixture to room temperature. Dissolve the resulting residue in 1 L of dichloromethane[1].

-

Ammonia Addition: Cool the dichloromethane solution to 0 °C in an ice bath. Slowly add 80 mL of 30% ammonia solution to the cooled mixture[1].

-

Overnight Reaction: Gradually warm the reaction mixture to room temperature and continue stirring overnight[1].

-

Extraction: Transfer the mixture to a separatory funnel and perform two extractions with water. Combine the aqueous phases[1].

-

Precipitation: Adjust the pH of the combined aqueous phase to 5 using concentrated hydrochloric acid. This will cause the product to precipitate out of the solution[1].

-

Isolation and Drying: Collect the precipitate by filtration. Wash the solid with cold water and dry it to obtain Ethyl 4,6-dihydroxynicotinate[1].

Characterization Data

| Parameter | Result |

| Yield | 60.0 g (60%) |

| Appearance | White solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.99 (s, 1H), 5.58 (s, 1H), 4.23 (q, J = 6.8, 14.0 Hz, 2H), 1.25 (t, J = 7.2 Hz, 3H)[1] |

| Mass Spec (ESI) | m/z: 184.1 [M + H]⁺[1] |

| Melting Point | 214 °C (decomposes)[2][3] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of Ethyl 4,6-dihydroxynicotinate.

References

Purification of Crude Ethyl 4,6-dihydroxynicotinate by Recrystallization: Application Notes and Protocols

Introduction

Ethyl 4,6-dihydroxynicotinate is a key intermediate in the synthesis of a variety of pharmaceutical compounds. The purity of this intermediate is critical to ensure the desired efficacy, safety, and yield of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of crude Ethyl 4,6-dihydroxynicotinate via recrystallization, a robust and scalable technique for enhancing the purity of solid organic compounds. The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Data Presentation

The selection of an appropriate solvent is paramount for a successful recrystallization. Based on the polar nature of Ethyl 4,6-dihydroxynicotinate and literature precedents for structurally similar dihydropyridine and pyridinone derivatives, ethanol and ethanol/water mixtures are highly effective solvent systems. The following table summarizes the expected quantitative data from the recrystallization of crude Ethyl 4,6-dihydroxynicotinate. These values are representative and may vary depending on the initial purity of the crude product and the precise execution of the protocol.

| Parameter | Crude Product | Purified Product (Ethanol) | Purified Product (Ethanol/Water) |

| Appearance | Off-white to yellowish powder | White crystalline solid | Fine white needles |

| Purity (by HPLC) | ~95% | >99.5% | >99.5% |

| Melting Point | 212-215 °C (decomposes) | Sharp m.p. at 214 °C (decomposes)[1] | Sharp m.p. at 214 °C (decomposes)[1] |

| Typical Recovery Yield | N/A | 85-95% | 88-97% |

| Solvent Volume (per 10g crude) | N/A | 50-70 mL | 40-60 mL Ethanol + 10-20 mL Water |

Experimental Protocols

This section details the step-by-step methodologies for the recrystallization of crude Ethyl 4,6-dihydroxynicotinate using either absolute ethanol or an ethanol/water mixture.

Protocol 1: Recrystallization from Absolute Ethanol

This protocol is suitable for general purification of the crude product.

Materials:

-

Crude Ethyl 4,6-dihydroxynicotinate

-

Absolute Ethanol (Reagent Grade)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with stirring capability

-

Magnetic stir bar

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place 10.0 g of crude Ethyl 4,6-dihydroxynicotinate into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 50 mL of absolute ethanol to the flask.

-

Gently heat the mixture on a hot plate with continuous stirring.

-

Add more ethanol in small portions (5-10 mL) until the solid completely dissolves. The objective is to use the minimum amount of hot solvent to form a saturated solution.

-

-

Decolorization (Optional):

-

If the solution exhibits a significant color, remove it from the heat and allow it to cool slightly.

-

Add a small amount (e.g., 0.1-0.2 g) of activated charcoal to adsorb colored impurities.

-

Reheat the solution to a gentle boil for 5-10 minutes with stirring.

-

-

Hot Filtration (if charcoal was used):

-

To prevent premature crystallization, preheat a clean 250 mL Erlenmeyer flask and a stemless glass funnel on the hot plate.

-

Place a fluted filter paper in the preheated funnel.

-

Quickly pour the hot solution through the fluted filter paper into the clean, hot flask to remove the activated charcoal or any other insoluble impurities.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

-

Isolation of Crystals:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold absolute ethanol.

-

Turn on the vacuum and create a slurry by swirling the flask containing the crystals.

-

Quickly pour the slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

-

Wash the crystals in the funnel with two small portions of ice-cold absolute ethanol to remove any residual mother liquor.

-

-

Drying:

-

Allow the crystals to be pulled dry on the Büchner funnel by the vacuum for 15-20 minutes.

-

Transfer the purified crystalline product to a pre-weighed watch glass.

-

Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

-

Analysis:

-

Determine the mass of the purified product and calculate the percent recovery.

-

Measure the melting point of the purified crystals. A sharp melting point is indicative of high purity.

-

Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Recrystallization from Ethanol/Water Mixture

This mixed-solvent system can sometimes provide a higher recovery of very pure product.

Materials:

-

Same as Protocol 1, with the addition of deionized water.

Procedure:

-

Dissolution:

-

Place 10.0 g of crude Ethyl 4,6-dihydroxynicotinate into a 250 mL Erlenmeyer flask with a magnetic stir bar.

-

Add approximately 40 mL of absolute ethanol and heat the mixture to a gentle boil with stirring until the solid is fully dissolved.

-

-

Addition of Anti-solvent:

-

While maintaining the solution at a gentle boil, add hot deionized water dropwise until the solution becomes faintly and persistently turbid (cloudy).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

-

Crystallization:

-

Follow the same procedure as in Protocol 1, step 4.

-

-

Isolation of Crystals:

-

Follow the same procedure as in Protocol 1, step 5, but use an ice-cold ethanol/water mixture (in the same ratio as determined in the dissolution step) for wetting the filter paper and washing the crystals.

-

-

Drying:

-

Follow the same procedure as in Protocol 1, step 6.

-

-

Analysis:

-

Follow the same procedure as in Protocol 1, step 7.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification of crude Ethyl 4,6-dihydroxynicotinate by recrystallization.

Caption: Workflow for the recrystallization of Ethyl 4,6-dihydroxynicotinate.

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Perform all operations in a well-ventilated fume hood.

-

Ethanol is a flammable liquid. Avoid open flames and use a heating mantle or a steam bath as a heat source.

-

Handle hot glassware with appropriate tongs or heat-resistant gloves.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols: Ethyl 4,6-dihydroxynicotinate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Ethyl 4,6-dihydroxynicotinate as a key starting material in the synthesis of potent kinase inhibitors. The focus is on the synthesis of pyrido[3,4-g]quinazoline derivatives, which have shown significant inhibitory activity against various protein kinases, particularly within the CMGC family (CDKs, MAPKs, GSKs, and CLKs).

Introduction

Ethyl 4,6-dihydroxynicotinate is a versatile heterocyclic building block, owing to its dihydroxypyridine core and reactive ester group.[1] These features make it an ideal precursor for the construction of complex nitrogen-containing fused ring systems. This document outlines a synthetic strategy to produce pyrido[3,4-g]quinazoline-based kinase inhibitors, summarizes their biological activity, and provides detailed experimental procedures. These inhibitors have demonstrated potential in modulating signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[2][3][4]

Synthetic Pathway Overview

The general synthetic route from Ethyl 4,6-dihydroxynicotinate to the target pyrido[3,4-g]quinazoline kinase inhibitors involves a multi-step process. The initial steps focus on the conversion of the dihydroxypyridine core into a functionalized pyridine intermediate, which is then elaborated to form the fused quinazoline ring system.

Caption: General workflow for the synthesis of pyrido[3,4-g]quinazoline kinase inhibitors.

Target Kinases and Signaling Pathways

The synthesized pyrido[3,4-g]quinazoline derivatives have been evaluated for their inhibitory activity against a panel of protein kinases, with notable potency against members of the CMGC group. These kinases are crucial regulators of cellular processes, and their dysregulation is linked to various diseases.

-

CDK5 (Cyclin-Dependent Kinase 5): A key player in neuronal development and function. Its hyperactivity is implicated in neurodegenerative diseases like Alzheimer's.[5][6][7][8]

-

CLK1 (CDC-Like Kinase 1) & DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A): These kinases are involved in the regulation of pre-mRNA splicing. Their inhibition is a potential therapeutic strategy for cancer and neurodegenerative disorders.[2][4][9]

-

GSK3 (Glycogen Synthase Kinase 3): A multifaceted kinase involved in numerous signaling pathways, including insulin signaling and Wnt signaling. It is a target for metabolic disorders, neurodegenerative diseases, and cancer.[1][10][11][12][13]

Below are diagrams illustrating the signaling pathways involving these kinases.

Caption: Simplified CDK5 signaling pathway in neurons.

Caption: Role of DYRK1A and CLK1 in pre-mRNA splicing.

Caption: Involvement of GSK3 in Wnt and PI3K/Akt signaling.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of representative pyrido[3,4-g]quinazoline derivatives. These compounds are structurally analogous to those that can be synthesized from Ethyl 4,6-dihydroxynicotinate.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| PQ-1 | CLK1 | 18 | [14] |

| DYRK1A | >1000 | [14] | |

| CDK5 | >1000 | [14] | |

| GSK3 | >1000 | [14] | |

| PQ-2 | CLK1 | 62 | [14] |

| DYRK1A | >1000 | [14] | |

| CDK5 | >1000 | [14] | |

| GSK3 | >1000 | [14] | |

| PQ-3 | CLK1 | 110 | [3] |

| DYRK1A | 30 | [3] | |

| CDK5 | >10000 | [3] | |

| GSK3 | >10000 | [3] | |

| PQ-4 | CLK1 | 230 | [15] |

| DYRK1A | 80 | [15] | |

| CDK5 | >10000 | [15] | |

| GSK3 | >10000 | [15] |

Experimental Protocols

The following protocols provide a general methodology for the synthesis of pyrido[3,4-g]quinazoline kinase inhibitors starting from Ethyl 4,6-dihydroxynicotinate.

Protocol 1: Synthesis of 2,4-Dichloro-3-nitropyridine Intermediate

This protocol describes a plausible route to a key intermediate from a related dihydroxypyridine derivative, which can be adapted from Ethyl 4,6-dihydroxynicotinate.

-

Step 1: Decarboxylation and Nitration

-

Heat Ethyl 4,6-dihydroxynicotinate in a mixture of phosphoric acid and water to effect decarboxylation to 2,4-dihydroxypyridine.[16][17]

-

After cooling, add nitric acid dropwise while maintaining the temperature at 90°C to yield 2,4-dihydroxy-3-nitropyridine.[16]

-

Cool the reaction mixture and precipitate the product by adding cold water. Filter and dry the solid.

-

-

Step 2: Chlorination

-

Suspend the 2,4-dihydroxy-3-nitropyridine in phosphorus oxychloride.

-

Add a base such as triethylamine or pyridine and heat the mixture to reflux for 4-6 hours.[18]

-

After completion, cool the reaction mixture and carefully quench with ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-3-nitropyridine.[18][19]

-

Protocol 2: Synthesis of the Pyrido[3,4-g]quinazoline Core

This protocol outlines the subsequent steps to construct the tricyclic core.

-

Step 1: Amination

-

Dissolve the 2,4-dichloro-3-nitropyridine intermediate in a suitable solvent (e.g., ethanol).

-

Add a primary amine or ammonia source and heat the reaction to substitute one of the chloro groups. The 4-position is generally more reactive towards nucleophilic substitution.

-

-

Step 2: Reduction of the Nitro Group

-

Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H2, Pd/C).

-

-

Step 3: Cyclization to form the Quinazoline Ring

-

React the resulting diamino-chloropyridine with a suitable one-carbon source, such as formamidine acetate or guanidine hydrochloride, in a high-boiling solvent like 2-ethoxyethanol.

-

Heat the mixture to reflux to facilitate the cyclization and formation of the pyrido[3,4-g]quinazoline core.

-

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds.

-

Prepare a stock solution of the test compound in DMSO.

-

In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 2 hours).

-

Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto an ion-exchange filter paper and washing).[15]

-

Quantify the amount of incorporated phosphate using a scintillation counter or other appropriate method.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[15]

Conclusion